N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core with a 1,3-benzodioxole substituent at the N6 position and a methyl group at the C2 position. The benzodioxole moiety is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS)-targeting drugs, due to its ability to enhance lipophilicity and metabolic stability . The compound’s structure is characterized by a planar thiazole ring fused to a pyrimidine system, with a carboxamide linkage facilitating hydrogen-bonding interactions. Its synthesis typically involves condensation reactions between thiazolo[3,2-a]pyrimidine precursors and benzodioxole-containing amines under acidic or basic conditions .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-19-15(21)11(6-18-16(19)24-9)14(20)17-5-10-2-3-12-13(4-10)23-8-22-12/h2-4,6-7H,5,8H2,1H3,(H,17,20) |
InChI Key |
BMRBXMZAMXITQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Thiazolo-Pyrimidine Ring Formation
The core structure is synthesized via cyclization of thiouracil derivatives with α-halo ketones or acids. For example, reacting 2-thiouracil with bromoethyl ketones under basic conditions yields the 5-oxo-thiazolo[3,2-a]pyrimidine scaffold. Key steps include:
-
Condensation : Thiourea reacts with a carbonyl compound (e.g., ethyl acetoacetate) to form a pyrimidine intermediate.
-
Cyclization : Treatment with α-halo reagents (e.g., chloroacetone) facilitates ring closure, forming the thiazole moiety.
Table 1: Representative Cyclization Reagents and Conditions
| Reagent | Solvent | Catalyst/Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Chloroacetone | Ethanol | EtONa | Reflux | 85–90 | |
| Bromoethynylphosphonates | Dry ethanol | EtONa | Reflux | 87–91 | |
| Phenacyl bromide | Methanol | None | 80°C | 75–80 |
Functionalization of the Benzodioxole Moiety
The 1,3-benzodioxol-5-ylmethyl group is introduced via nucleophilic substitution or coupling reactions.
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
This intermediate is prepared by:
Carboxamide Coupling
The carboxamide group is formed by:
-
Hydrolysis : Ester intermediates (e.g., ethyl 6-carboxylate) are hydrolyzed to carboxylic acids using HCl in ethanol.
-
Amide Formation : The acid reacts with 1,3-benzodioxol-5-ylmethylamine via EDC/HOBt or DCC/DMAP coupling.
Key Reaction Steps :
-
Ester Hydrolysis :
-
Amide Coupling :
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature Control
-
Reflux : Required for cyclization (e.g., 80–100°C) to ensure ring closure.
-
Room Temperature : Optimal for amide coupling to minimize decomposition.
Comparative Analysis with Analogous Compounds
The target compound differs structurally from other thiazolopyrimidines in its substituents.
Table 2: Structural and Reactivity Comparison
| Compound | Core Structure | Substituents | Key Reactivity |
|---|---|---|---|
| Target Compound | Thiazolo-pyrimidine | 2-Methyl, 6-carboxamide | Hydrolysis, amide coupling |
| 2-Methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Thiazolo-pyrimidine | 2-Methyl, 6-carboxamide | Similar cyclization and coupling steps |
| 4-(1,3-Benzodioxol-5-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide | Piperazine | 1,3-Benzodioxol, pyridin-2-yl | Enhanced bioavailability via piperazine |
| 5-Oxo-3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines | Phosphonylated core | Phosphonyl groups | Higher regioselectivity in cyclization |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The thiazolo[3,2-a]pyrimidine scaffold is versatile, with biological activity heavily influenced by substituents at the C2, C5, and N6 positions. Below is a comparison of key analogues:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity: The benzodioxole group in the target compound increases logP compared to methoxy or cyano-substituted analogues, suggesting better blood-brain barrier penetration .
- Crystallinity : Trimethoxybenzylidene derivatives exhibit high melting points (e.g., 154–155°C) due to dense hydrogen-bonding networks (C–H···O interactions) .
- Solubility: Carboxamide derivatives (e.g., ) show moderate aqueous solubility, while ester or cyano-substituted analogues () are less soluble due to reduced polarity.
Pharmacological Potential
- Methoxy-substituted analogues (): Demonstrated activity in kinase inhibition assays, likely due to aryl-group-mediated π-stacking with ATP-binding pockets .
- Nitro-substituted derivatives (): Exhibited antimicrobial activity (MIC = 12.5–25 µg/mL against S. aureus), attributed to electron-withdrawing nitro groups enhancing electrophilicity .
Key Research Findings
Crystal Packing: X-ray studies () reveal that fused thiazolo[3,2-a]pyrimidine rings adopt flattened-boat conformations, with dihedral angles >80° between substituents and the core. This non-planarity may hinder intercalation with DNA but favors enzyme-binding pocket interactions .
Structure-Activity Relationships (SAR) :
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with a benzodioxole substituent, which is significant for its biological activity. The molecular formula is C14H12N4O3S, with a molecular weight of approximately 316.34 g/mol.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies have shown that thiazolo-pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 8.5 | |
| Staphylococcus aureus | 9.5 | |
| Pseudomonas aeruginosa | 0.3 |
The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial efficacy, indicating that the benzodioxole moiety may play a crucial role in increasing activity against these pathogens.
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity : One study reported that derivatives of thiazolo-pyrimidine showed promising antitumor activity by inducing apoptosis in cancer cells via the mitochondrial pathway. The benzodioxole moiety was found to enhance this effect significantly.
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This was evidenced by a reduction in phosphorylation levels of key signaling proteins in treated cells.
- Synergistic Effects : In combination therapy studies, the compound demonstrated synergistic effects when paired with established chemotherapeutic agents, enhancing overall efficacy while reducing toxicity.
Q & A
Q. What are the most reliable synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
The compound is typically synthesized via multi-component reactions (MCRs). A validated method involves condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation at room temperature. This approach aligns with green chemistry principles, offering high atom economy and reduced environmental impact . Key parameters include solvent selection (e.g., isopropyl alcohol), reaction time optimization (~8–12 hours), and avoidance of high-temperature conditions to prevent side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR can resolve peaks corresponding to the benzodioxole methylene group (~δ 4.5–5.0 ppm) and thiazolo-pyrimidine protons. High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, targeting ≥95% purity thresholds .
Q. What biological activities have been reported for this compound?
The compound exhibits potential as an enzyme inhibitor due to its hybrid thiazolo-pyrimidine and benzodioxole structure. Studies suggest interactions with kinases and oxidoreductases, though target specificity requires further validation. In vitro assays using fluorescence-based enzymatic inhibition protocols (e.g., IC₅₀ determination) are commonly employed .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and Density Functional Theory (DFT) calculations are widely used. DFT optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while docking simulations predict binding affinities to proteins like cytochrome P450 or tubulin. Surface Plasmon Resonance (SPR) can experimentally validate these interactions by measuring real-time binding kinetics .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Yield discrepancies often arise from solvent polarity, catalyst use, or reaction time. For instance, microwave-assisted synthesis () reduces reaction times (30–60 minutes vs. 8–12 hours) and improves yields (~85% vs. 70% under conventional heating). Systematic optimization via Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical variables (e.g., temperature, solvent ratio) .
Q. What strategies are recommended for derivatizing this compound to enhance bioactivity?
Focus on functionalizing the benzodioxole and thiazolo-pyrimidine moieties. For example:
- Oxidation : Use KMnO₄ in acidic conditions to generate sulfoxide derivatives.
- Substitution : Introduce nucleophiles (e.g., amines) at the pyrimidine carbonyl group under basic conditions (NaOH/EtOH).
- Reduction : NaBH₄ in methanol selectively reduces imine bonds without affecting aromatic rings .
Q. How do structural modifications impact the compound’s physicochemical properties?
Adding electron-withdrawing groups (e.g., -NO₂) to the benzodioxole ring increases metabolic stability but reduces solubility. LogP calculations (via ChemAxon or ACD/Labs) predict lipophilicity changes, guiding solubility optimization for in vivo studies. X-ray crystallography (e.g., ) provides empirical data on bond lengths and angles, critical for structure-activity relationship (SAR) modeling .
Methodological Considerations
- Handling Data Variability : Cross-validate analytical results using orthogonal techniques (e.g., IR + NMR + HRMS).
- Reaction Scalability : Transition from batch to continuous flow reactors () improves reproducibility for gram-scale synthesis.
- Ethical Sourcing : Avoid suppliers like BenchChem (); prioritize PubChem or peer-reviewed synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
